Dalargin

Description

Propriétés

IUPAC Name |

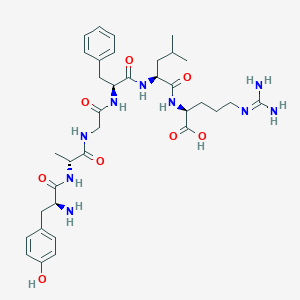

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39)/t21-,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPHPXYFLPDZGH-XBTMSFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231302 | |

| Record name | Dalargin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

725.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81733-79-1 | |

| Record name | Dalargin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081733791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalargin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DALARGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V13505565P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to a Synthetic Hexapeptide Analog of Leu-enkephalin: Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic hexapeptide analog of Leu-enkephalin, Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe, hereafter referred to as DADN. This analog is a derivative of the endogenous opioid heptapeptide [Met]enkephalin-Arg-Phe (MERF), modified to enhance stability and bioavailability.[1]

Core Compound Profile

DADN is a synthetic opioid peptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe. The incorporation of D-amino acids at positions 2 (D-Ala) and 5 (D-Nle, a D-Leucine analog) is a key structural modification aimed at increasing resistance to enzymatic degradation by peptidases, a common challenge with endogenous peptides.[1] This enhanced stability, along with its high affinity and selectivity for opioid receptors, makes DADN a compound of interest in pain research and analgesic drug development.[1]

Rationale for Development

The parent compound, MERF, is rapidly broken down in the body into smaller peptides like Met-enkephalin, which have different receptor binding profiles.[1] The development of DADN was driven by the need for a more stable analog that retains potent opioid activity.[1] The double D-amino acid substitution in DADN has been shown to be particularly effective in achieving this goal.[1]

Quantitative Data: Receptor Binding and Activity

The pharmacological profile of DADN has been characterized through various in vitro assays. The following tables summarize key quantitative data regarding its interaction with opioid receptors.

Table 1: Opioid Receptor Binding Affinity of DADN

| Radioligand | Receptor Target | Kᵢ (nM) |

| [³H]DADN | Rat Brain Membranes | 4.3 ± 0.6 |

Data sourced from in vitro binding studies using rat brain membrane preparations.[1]

Table 2: Comparative Binding Affinities of Leu-enkephalin Analogs at δ and µ-Opioid Receptors

| Compound | δOR Kᵢ (nM) | µOR Kᵢ (nM) |

| Leu⁵-enkephalin | 1.26 | 1.7 |

| Analog 1a (meta-substituted Phe⁴) | 0.93 | 0.98 |

| Analog 1b (meta-substituted Phe⁴) | 0.023 | 0.059 |

This table provides context by showing the binding affinities of the parent peptide and other synthetic analogs, highlighting how structural modifications can influence receptor affinity.[2]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of DADN and similar peptide analogs.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of DADN and its analogs is typically achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]

Protocol Outline:

-

Resin Preparation: A suitable resin, such as a p-alkoxybenzyl alcohol resin, is used as the solid support.[4]

-

Amino Acid Coupling: The C-terminal amino acid (Phe in the case of DADN's precursor) is attached to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid, typically using a solution of piperidine or diethylamine in DMF.[4][5]

-

Coupling Cycle: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[6][7]

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the opioid receptors of interest (e.g., from rat brain or CHO cells) are prepared.[3]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DADN) and varying concentrations of the unlabeled competitor ligand (the compound being tested).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[6]

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value.

Signaling Pathways and Visualizations

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gᵢ/G₀).[8][9] Upon agonist binding, these receptors initiate a cascade of intracellular signaling events.

G-Protein Signaling Pathway

The "classical" signaling pathway for opioid receptors involves the activation of G-proteins.[10]

-

Activation: Agonist binding to the receptor causes a conformational change, leading to the dissociation of the G-protein into its Gα and Gβγ subunits.[8][9]

-

Downstream Effects:

-

The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

-

The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[8][9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of derivatives of leucine enkephalin as potential affinity labels for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. ias.ac.in [ias.ac.in]

- 6. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]

- 7. Receptor-Ligand Binding Assays [labome.com]

- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Dalargin: A Technical Whitepaper on its Profile as a Delta-Opioid Receptor Agonist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a detailed technical overview of Dalargin, a synthetic hexapeptide analogue of Leu-enkephalin, with a focus on its interaction with the delta-opioid receptor (DOR). While historically investigated for a range of therapeutic effects, its precise receptor activity profile, particularly its selectivity, is a subject of discussion in scientific literature. This guide synthesizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes key signaling and experimental pathways to provide a comprehensive resource for researchers.

Introduction and Receptor Selectivity Profile

This compound is a synthetic opioid peptide with the sequence Tyr-D-Ala-Gly-Phe-Leu-Arg. Developed as a more stable analogue of the endogenous opioid Leu-enkephalin, it has been studied for various physiological effects, including anti-ulcer and cytoprotective actions. The user's query specifies a focus on this compound as a delta-opioid receptor (DOR) agonist. However, a review of the available scientific literature indicates a significant debate regarding its receptor selectivity, with compelling evidence suggesting it acts preferentially as a mu-opioid receptor (MOR) agonist.

Conversely, other reports refer to this compound's activity at delta receptors, and its structure is a modification of a delta-preferring endogenous ligand. This guide will proceed to detail its activity in the context of DOR agonism as requested, while presenting the available data for mu, delta, and kappa receptors to provide a complete and accurate pharmacological profile. This includes quantitative binding data that shows a higher affinity for MORs over DORs. Researchers should, therefore, consider this compound as a mixed-affinity ligand with a preference for the mu-opioid receptor.

Quantitative Pharmacological Data

Table 1: Opioid Receptor Binding Affinity of this compound

This table presents the equilibrium dissociation constants (Kᵢ) for this compound at different opioid receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

| Receptor Subtype | Ligand | Kᵢ (nM) | Assay Type | Source(s) |

| Mu (μ₁) | This compound | 0.41 | Radioligand Competition Binding | [3] |

| Mu (μ₂) | This compound | 0.63 | Radioligand Competition Binding | [3] |

| Delta (δ) | This compound | 4.79 | Radioligand Competition Binding | [3] |

| Kappa (κ) | This compound | N/A | No significant affinity reported | [1] |

N/A: Not Available. Studies suggest this compound has no significant affinity for the kappa-opioid receptor[1].

Table 2: Functional Potency of this compound in Isolated Tissue Bioassays

This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound in classic organ bath preparations, which reflects its functional potency as an agonist.

| Tissue Preparation | Predominant Receptor | Ligand | IC₅₀ (nM) | Assay Type | Source(s) |

| Guinea-Pig Myenteric Plexus | Mu (μ) | This compound | 190 ± 22 | Electrically-evoked contraction | [1] |

| Hamster Vas Deferens | Delta (δ) | This compound | 7800 ± 560 | Electrically-evoked contraction | [1] |

The significantly lower IC₅₀ value in the guinea-pig myenteric plexus preparation is a primary piece of evidence for this compound's μ-receptor selectivity[1].

Delta-Opioid Receptor Signaling Pathway

Upon agonist binding, the delta-opioid receptor, a classic G-protein coupled receptor (GPCR), activates intracellular signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins of the Gᵢ/Gₒ family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the pharmacological profile of a ligand like this compound at opioid receptors.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human opioid receptor subtype (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U-69,593 for KOR).

-

Unlabeled test compound: this compound, dissolved in appropriate buffer.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation cocktail and liquid scintillation counter.

-

96-well microplates.

Methodology:

-

Plate Setup: In a 96-well plate, add binding buffer to all wells.

-

Total Binding: To designated wells, add a known concentration of the radioligand.

-

Non-Specific Binding (NSB): To a separate set of wells, add the radioligand plus a high concentration of a non-radiolabeled, high-affinity universal opioid antagonist (e.g., naloxone) to saturate all specific binding sites.

-

Competition: To the remaining wells, add the radioligand and serial dilutions of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

-

Reaction Initiation: Add the prepared cell membranes (50-100 µg protein per well) to all wells to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the direct activation of G-proteins following receptor stimulation by an agonist, providing data on potency (EC₅₀) and efficacy (Eₘₐₓ).

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable, radiolabeled GTP analog).

-

Guanosine diphosphate (GDP).

-

Unlabeled GTPγS (for non-specific binding determination).

-

This compound and a known full agonist (e.g., DAMGO for MOR, SNC80 for DOR) for comparison.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Glass fiber filters and filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Pre-incubation: Pre-incubate cell membranes with GDP (typically 10-30 µM) on ice. This ensures G-proteins are in their inactive, GDP-bound state.

-

Plate Setup: In a 96-well plate, add assay buffer.

-

Basal Activity: To designated wells, add membranes and [³⁵S]GTPγS.

-

Non-Specific Binding: To another set of wells, add membranes, [³⁵S]GTPγS, and a saturating concentration of unlabeled GTPγS.

-

Agonist Stimulation: To the remaining wells, add membranes, [³⁵S]GTPγS, and serial dilutions of this compound. Include a concentration-response curve for a known full agonist to determine the maximum possible stimulation (Eₘₐₓ).

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination & Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash filters with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding from all other readings.

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve, yielding the EC₅₀ (concentration for 50% of maximal response) and the Eₘₐₓ (maximum stimulation).

-

Efficacy is often expressed as a percentage of the maximal response induced by a standard full agonist in the same assay.

-

Conclusion

This compound is a synthetic enkephalin analogue with a complex pharmacological profile. While the prompt for this guide specified a focus on its role as a delta-opioid receptor agonist, the preponderance of evidence from binding affinity and tissue bioassay studies indicates a higher affinity and functional potency at the mu-opioid receptor. The quantitative data presented herein clearly illustrates this μ-preference.

Researchers investigating this compound should be cognizant of this receptor selectivity profile. Its effects are likely mediated by a combination of activities at both mu and delta receptors, and potentially through the formation of receptor heterodimers, which can exhibit unique pharmacology. The detailed protocols provided in this guide offer a standardized framework for further elucidating the precise binding and functional characteristics of this compound and similar peptide-based ligands, enabling a more complete understanding of their therapeutic potential and mechanism of action.

References

- 1. Activity profiles of this compound and its analogues in mu-, delta- and kappa-opioid receptor selective bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]

Dalargin Peptide: A Deep Dive into its Wound Healing Properties

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic hexapeptide Dalargin and its significant potential in the field of wound care. This compound, an analogue of the endogenous opioid peptide leucine-enkephalin, has demonstrated a remarkable ability to accelerate tissue repair and regeneration. This document consolidates key findings on its mechanism of action, summarizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the critical signaling pathways involved.

Core Concepts: Introduction to this compound

This compound is a synthetic regulatory hexapeptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu-Arg.[1] It is an analogue of the natural opioid leucine-enkephalin, structurally modified to enhance its therapeutic efficacy and stability.[1] Key modifications include the substitution of glycine with D-alanine at the second position, which increases resistance to degradation by enzymes, and the addition of a highly polar arginine residue at the C-terminus.[1] This latter change is designed to limit penetration of the blood-brain barrier, thereby localizing its effects to peripheral tissues.[1]

Primarily recognized as a delta-opioid receptor (DOR) agonist, this compound has established cytoprotective and regenerative properties.[1][2] While registered in Russia for the treatment of peptic ulcers, a growing body of evidence supports its potent wound healing and immunostimulating capabilities.[1][3]

Mechanism of Action in Cutaneous Wound Healing

This compound's therapeutic effect on wound healing is not based on a single action but on the initiation of a cascade of inflammatory and reparative reactions that shorten all phases of the healing process.[4] The peptide's primary interaction is with peripheral delta-opioid receptors, whose crucial role in skin proliferation, differentiation, and migration has been confirmed by studies showing delayed wound healing in DOR knockout mice.[2][5][6]

The core mechanisms can be summarized as follows:

-

Stimulation of Cellular Proliferation and Migration: this compound significantly promotes the proliferation of key cells involved in wound repair. It has been shown to induce a threefold increase in the mitotic index of fibroblasts, the primary cells responsible for synthesizing the collagen-rich granulation tissue needed to fill the wound space.[4] Furthermore, by activating DOR on keratinocytes, this compound enhances their migration, a critical step for re-epithelialization and wound closure.[7]

-

Promotion of Angiogenesis: The formation of new blood vessels is essential for supplying oxygen and nutrients to the healing tissue. This compound actively promotes the growth of capillaries, accelerating the maturation of granulation tissue.[4]

-

Modulation of the Inflammatory-Reparative Response: The peptide's action is associated with the activation of macrophage-fibroblast interactions.[4] It also reduces post-traumatic edema, hemorrhages, and overall tissue inflammation, creating a more favorable environment for repair.[8]

-

Extracellular Matrix (ECM) Remodeling: By stimulating fibroblasts and accelerating granulation tissue formation, this compound positively influences the deposition and organization of the ECM, leading to faster and more effective scar maturation.[4]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative results from studies evaluating the effects of this compound on cellular processes and tissue repair. While data on cutaneous wound models is limited in the reviewed literature, results from peptic ulcer studies provide a strong proxy for its regenerative capabilities.

Table 1: Cellular Effects of this compound

| Parameter | Observation | Source |

|---|

| Fibroblast Mitotic Index | 3-fold increase compared to control |[4] |

Table 2: Comparative Healing Outcomes in Peptic Ulcer Clinical Trials

| Parameter | This compound | Cimetidine (Tagamet) | Placebo | Source |

|---|---|---|---|---|

| Average Healing Time | 21.4 ± 1.2 days | 23.7 ± 1.8 days | Not Reported | [3] |

| Healing Rate by Day 28 | 87.5% of patients | 87.3% of patients | Not Reported | [3] |

| Healing Rate by Week 4 | 80% of patients | Not Reported | 30% of patients |[3] |

Key Signaling Pathways

This compound exerts its effects by activating specific intracellular signaling cascades upon binding to the delta-opioid receptor. The pathways detailed below are a combination of directly confirmed mechanisms and logically inferred cascades based on this compound's observed biological effects.

DOR-PKC Pathway in Keratinocyte Migration

Activation of the delta-opioid receptor by this compound directly engages the Protein Kinase C (PKC) signaling pathway in keratinocytes. This has been shown to rearrange the localization of desmosomal proteins, leading to less stable intercellular adhesion and promoting an enhanced migratory phenotype crucial for wound re-epithelialization.[7]

Hypothesized Pro-Regenerative Signaling Cascade

Based on this compound's potent effects on fibroblast proliferation and angiogenesis, it is hypothesized to activate downstream pathways known to govern these processes, such as those involving Vascular Endothelial Growth Factor (VEGF) and Mitogen-Activated Protein Kinases (MAPK).

References

- 1. This compound-10mg has wound healing and immunostimulating properties. [e-peptide.com]

- 2. [this compound--a peptide preparation with cytoprotective action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The synthetic peptide preparation this compound in the treatment of peptic ulcer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effects of opioid peptide this compound on reparative processes in wound healing] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Opioid activity of peptides and wound healing of the skin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deletion of delta-opioid receptor in mice alters skin differentiation and delays wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the δ-opioid receptor promotes cutaneous wound healing by affecting keratinocyte intercellular adhesion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Effect of this compound on healing of a bullet wound of the soft tissues in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunostimulating Activity of Dalargin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalargin, a synthetic hexapeptide analogue of leu-enkephalin (Tyr-D-Ala-Gly-Phe-Leu-Arg), has demonstrated a range of physiological effects, including notable immunostimulating activities. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the immune system. It consolidates available data on its effects on key immune cell populations, outlines relevant experimental protocols, and elucidates the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of immunology, pharmacology, and drug development.

Introduction

This compound is a synthetic opioid peptide that has been primarily investigated for its gastroprotective and wound-healing properties.[1] However, a growing body of evidence suggests that it also possesses significant immunomodulatory capabilities. These effects are particularly relevant in the context of its interaction with opioid receptors expressed on various immune cells, including lymphocytes, neutrophils, and macrophages.[2][3] This guide will systematically explore the immunostimulating facets of this compound, presenting quantitative data where available, detailing experimental methodologies, and visualizing the complex signaling networks it may influence.

Effects on Immune Cell Populations

This compound exerts a modulatory effect on several key components of the innate and adaptive immune systems.

Lymphocytes

Clinical studies have indicated that this compound can influence lymphocyte populations. In patients with acute pyoinflammatory processes, therapy including this compound was associated with an increase in a subpopulation of T-lymphocytes.[4] While specific quantitative data on the percentage increase of distinct T-cell subsets (e.g., CD4+, CD8+) are not extensively detailed in the available literature, the general observation points towards a stimulatory effect on cellular immunity.

Neutrophils

A significant elevation in the functional activity of peripheral blood polymorphonuclear neutrophils has been observed in patients treated with this compound.[4] This suggests an enhancement of the innate immune response, a critical component in combating infections.

Macrophages

As key phagocytic cells and antigen-presenting cells, macrophages are crucial in both innate and adaptive immunity. Opioid receptors are known to be present on macrophages, suggesting that this compound may directly influence their function.[5] While direct quantitative data on this compound's effect on macrophage phagocytosis or cytokine production is limited, studies on other delta-opioid agonists provide insights into potential mechanisms. For instance, a delta-2 opioid agonist has been shown to suppress LPS-induced production of pro-inflammatory cytokines like TNF-α and MIP-2 in murine macrophages.[6]

Quantitative Data on Immunostimulatory Effects

The available literature provides some quantitative insights into this compound's effects on cytokine production in a mouse model of experimental ulcerative colitis.

| Parameter | Treatment Group | Day 5 | Day 7 | Day 28 | Reference |

| TGF-β Level (vs. Control) | This compound (100 µg/kg) | ↓ 49.4% (P=0.0022) | ↓ 45.8% (P=0.0022) | No significant difference | [7] |

| EGF Concentration (vs. Control) | This compound (100 µg/kg) | ↑ 91.7% (P=0.0022) | ↑ 2.4 times (P=0.0022) | ↑ 2.9 times (P=0.0022) | [7] |

Table 1: Effect of this compound on Cytokine Levels in Experimental Ulcerative Colitis. This table summarizes the percentage change in Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor (EGF) levels in the colonic wall of mice with dextran sodium sulfate (DSS)-induced ulcerative colitis following daily subcutaneous administration of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the immunostimulating activity of this compound.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key indicator of cell-mediated immunity.[4][8]

Objective: To determine the effect of this compound on the proliferation of lymphocytes.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.

-

RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), L-glutamine, and antibiotics.

-

This compound (various concentrations).

-

Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen as a positive control.

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE).

-

96-well cell culture plates.

-

CO₂ incubator (37°C, 5% CO₂).

-

Scintillation counter or plate reader.

Procedure:

-

Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of medium containing various concentrations of this compound to the respective wells. Include wells with medium alone (negative control) and wells with a mitogen (positive control).

-

Incubate the plate for 72-96 hours in a CO₂ incubator.

-

For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays, follow the manufacturer's instructions. For example, for an MTT assay, add MTT solution to each well, incubate, and then add a solubilizing agent before reading the absorbance on a plate reader.[4]

In Vitro Phagocytosis Assay

This assay quantifies the phagocytic capacity of immune cells such as neutrophils or macrophages.[1][9][10]

Objective: To assess the effect of this compound on the phagocytic activity of neutrophils or macrophages.

Materials:

-

Isolated neutrophils or cultured macrophages (e.g., RAW 264.7 cell line).

-

This compound (various concentrations).

-

Opsonized fluorescent particles (e.g., FITC-labeled zymosan or latex beads).

-

Phosphate-buffered saline (PBS).

-

Trypan blue solution.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Isolate neutrophils from fresh blood or culture macrophages to adherence in a multi-well plate.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C.

-

Add the opsonized fluorescent particles to the cells at a defined particle-to-cell ratio.

-

Incubate for a period to allow phagocytosis (e.g., 30-60 minutes).

-

Stop the phagocytosis by placing the plate on ice and washing the cells with cold PBS to remove non-ingested particles.

-

To differentiate between internalized and surface-bound particles, add a quenching agent like trypan blue to the extracellular medium.

-

Analyze the cells by flow cytometry to determine the percentage of phagocytosing cells and the mean fluorescence intensity (indicative of the number of particles per cell). Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

Signaling Pathways

This compound, as a delta-opioid receptor agonist, is expected to initiate intracellular signaling cascades upon binding to its receptor on immune cells.[11] While the precise and complete signaling network for this compound's immunostimulatory effects is not fully elucidated, existing knowledge on opioid receptor signaling in immune cells provides a framework for a putative pathway.

Putative this compound Signaling Pathway in Immune Cells

The binding of this compound to delta-opioid receptors (DOR) on immune cells likely triggers a cascade of intracellular events. This can involve the modulation of second messengers such as cyclic AMP (cAMP) and intracellular calcium ([Ca²⁺]i).[11] Downstream of these messengers, key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK, and the Nuclear Factor-kappa B (NF-κB) pathway are likely to be involved.[6] The activation of these pathways culminates in the regulation of gene expression, leading to changes in cytokine production, cell proliferation, and functional activity.

Figure 1: Putative signaling cascade of this compound in immune cells.

Experimental Workflow for Investigating Signaling Pathways

To validate the proposed signaling pathways, a structured experimental workflow is necessary. This involves stimulating immune cells with this compound and analyzing the activation of key signaling molecules at different time points.

Figure 2: Workflow for studying this compound-induced signaling pathways.

Conclusion

This compound exhibits clear immunostimulating properties, influencing the activity of key immune cells such as T-lymphocytes and neutrophils. The available data, though limited in quantitative scope, suggests a role for this compound in modulating cytokine production and enhancing cellular immune responses. The proposed signaling pathways, initiated through delta-opioid receptor activation, provide a theoretical framework for its mechanism of action. Further research is warranted to generate more comprehensive quantitative data on its effects on a wider range of immune parameters and to definitively elucidate the specific signaling cascades involved in its immunomodulatory activity. Such studies will be crucial in fully understanding the therapeutic potential of this compound as an immunomodulatory agent.

References

- 1. Signaling mechanisms of enhanced neutrophil phagocytosis and chemotaxis by the polysaccharide purified from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Respiratory burst in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fold-change of nuclear NF-κB determines TNF-induced transcription in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lab13 [science.umd.edu]

- 5. Visualization and Quantification of Phagocytosis by Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. Effect of antiviral and immunomodulatory treatment on a cytokine profile in patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hanc.info [hanc.info]

- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual signal transduction through delta opioid receptors in a transfected human T-cell line - PMC [pmc.ncbi.nlm.nih.gov]

Dalargin's Therapeutic Potential in Experimental Ulcerative Colitis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulcerative colitis (UC), a chronic inflammatory bowel disease (IBD), presents a significant therapeutic challenge. Emerging preclinical evidence highlights the potential of Dalargin, a synthetic hexapeptide analogue of Leu-enkephalin, in mitigating experimental UC. This technical guide synthesizes the current understanding of this compound's role in experimental UC, focusing on its mechanism of action, detailed experimental protocols, and quantitative effects on key inflammatory and regenerative markers. Through its interaction with μ-opioid receptors on immune cells, this compound orchestrates a multi-faceted therapeutic effect, including the suppression of pro-inflammatory cytokines, modulation of tissue-degrading enzymes, and promotion of mucosal healing. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring novel therapeutic avenues for IBD.

Mechanism of Action: A Multi-pronged Anti-Inflammatory and Pro-Resolving Effect

This compound's therapeutic efficacy in experimental ulcerative colitis stems from its ability to modulate key signaling pathways involved in inflammation and tissue repair. The primary mechanism is believed to be its binding to μ-opioid receptors present on various immune cells within the colonic wall, including macrophages, neutrophils, and lymphocytes[1][2][3]. This interaction triggers a cascade of downstream effects that collectively ameliorate the pathological features of UC.

Immunomodulation: Shifting the Cytokine Balance

A hallmark of ulcerative colitis is a dysregulated immune response characterized by the overproduction of pro-inflammatory cytokines. This compound has been shown to correct this imbalance by significantly reducing the levels of key pro-inflammatory mediators while concurrently increasing anti-inflammatory cytokines.[1][2][3]

-

Downregulation of Pro-inflammatory Cytokines: this compound administration leads to a marked decrease in the colonic tissue concentrations of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17)[1][2][3]. These cytokines are pivotal in driving the inflammatory cascade, recruiting immune cells to the site of inflammation, and promoting tissue damage.

-

Upregulation of Anti-inflammatory Cytokines: Conversely, this compound treatment results in an elevation of anti-inflammatory cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10)[4]. These cytokines play a crucial role in suppressing excessive inflammation and promoting a return to tissue homeostasis.

Regulation of Tissue Remodeling and Repair

Chronic inflammation in UC leads to tissue destruction and impaired healing. This compound influences the expression and activity of key molecules involved in tissue remodeling and regeneration.

-

Matrix Metalloproteinases (MMPs) and Their Inhibitors: this compound administration has been shown to decrease the concentrations of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and contribute to ulcer formation[2][4]. It also reduces the level of the tissue inhibitor of metalloproteinases-2 (TIMP-2)[2][4].

-

Growth Factor Modulation: this compound modulates the levels of crucial growth factors involved in inflammation and repair. It decreases the concentration of Transforming Growth Factor-β (TGF-β) during the acute inflammatory phase, a cytokine with complex roles in both inflammation and fibrosis[5][6][7][8]. Simultaneously, it significantly increases the concentration of Epidermal Growth Factor (EGF), a potent stimulator of epithelial cell proliferation and mucosal healing[5][6][7][8].

Antioxidant and Endothelial Protective Effects

Oxidative stress and endothelial dysfunction are key contributors to the pathology of ulcerative colitis. This compound exhibits antioxidant properties and helps to correct endothelial dysfunction, further contributing to its therapeutic effect[1][2][3].

The proposed signaling pathway for this compound's action is initiated by its binding to μ-opioid receptors on immune cells, which in turn modulates downstream signaling cascades, including the TGF-β/Smad7 pathway, leading to the observed changes in cytokine and growth factor expression[5][8][9].

Experimental Protocol: Dextran Sodium Sulfate (DSS)-Induced Colitis Model

The most cited experimental model for evaluating this compound's efficacy is the dextran sodium sulfate (DSS)-induced colitis model in mice. This model recapitulates many of the clinical and histological features of human ulcerative colitis.

Induction of Ulcerative Colitis

-

Animal Model: Mice are typically used.

-

Inducing Agent: A 5% solution of dextran sodium sulfate (DSS) is administered in the drinking water[1][3][4][5][6][10].

-

Duration of Induction: The DSS solution is provided ad libitum for a period of 5 to 7 days to induce acute colitis[1][3][4][5][6][10]. Chronic colitis models can be established by administering cycles of DSS followed by periods of regular drinking water.

This compound Treatment Regimen

-

Drug Preparation: Lyophilized this compound powder is dissolved in a 0.9% sodium chloride (saline) solution[1][3][4].

-

Dosage: The standard dose administered is 100 μg/kg of body weight[1][3][4][5][6].

-

Route and Frequency of Administration: this compound is administered subcutaneously once daily[1][3][4][5][6].

-

Duration of Treatment: Treatment typically commences on the first day of DSS administration and continues for 7 days[1][3][4][5][6].

Control and Comparative Groups

-

Control Group: Mice receive DSS but are treated with a vehicle control (e.g., saline).

-

Reference Drug Group: Sulfasalazine, a standard treatment for UC, is often used as a reference drug for comparison. It is typically administered intragastrically[1][3][4].

-

Intact Group: A group of healthy mice that do not receive DSS or any treatment serves as a baseline.

Assessment of Disease Activity and Therapeutic Efficacy

-

Clinical Assessment: The Disease Activity Index (DAI) is monitored daily. The DAI is a composite score based on weight loss, stool consistency, and the presence of rectal bleeding[2][3].

-

Macroscopic Assessment: At the end of the experiment, the colon is excised, and its length is measured. A shorter colon length is indicative of more severe inflammation[2][3]. The presence and extent of ulcers and infiltrates are also macroscopically evaluated[2][3].

-

Histological Analysis: Colon tissue samples are processed for histological examination to assess the degree of inflammation, ulceration, and immune cell infiltration. The number of goblet cells, which produce protective mucus, is also quantified[1][2][3].

-

Biochemical and Molecular Analysis: Colon tissue homogenates are used to measure the concentrations of cytokines, growth factors, and MMPs using methods such as enzyme-linked immunosorbent assay (ELISA)[5][6]. Phagocytic activity of neutrophils and other leukocyte indices can be assessed from blood samples[1][2].

References

- 1. Pharmacological correction of ulcerative colitis with this compound | Research Results in Pharmacology [rrpharmacology.ru]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. researchgate.net [researchgate.net]

- 4. View of Pharmacological correction of ulcerative colitis with this compound | Research Results in Pharmacology [rrpharmacology.ru]

- 5. The effect of this compound on growth factors content in experimental ulcerative colitis | Research Results in Pharmacology [rrpharmacology.ru]

- 6. researchgate.net [researchgate.net]

- 7. View of The effect of this compound on growth factors content in experimental ulcerative colitis | Research Results in Pharmacology [rrpharmacology.ru]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. rrpharmacology.ru [rrpharmacology.ru]

- 10. doaj.org [doaj.org]

Dalargin's Challenge: A Technical Guide to Overcoming the Blood-Brain Barrier

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dalargin, a synthetic hexapeptide analog of Leu-enkephalin, holds significant therapeutic potential due to its potent agonism at delta-opioid receptors. Its clinical utility, however, is severely hampered by its inability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the challenges associated with this compound's central nervous system delivery and explores the innovative strategies developed to overcome this critical obstacle. We delve into the fundamental chemical and pharmacological properties of this compound, present quantitative data on its receptor binding and in vivo efficacy, and provide detailed experimental protocols for key assays. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and drug development professionals in the field of neuropharmacology and targeted drug delivery.

Introduction: The Promise and Peril of this compound

This compound (Tyr-D-Ala-Gly-Phe-Leu-Arg) is a synthetic opioid peptide that has garnered considerable interest for its cytoprotective and anti-ulcer activities.[1] As a potent delta-opioid receptor agonist, it also presents a promising profile for analgesic applications.[2] However, the therapeutic efficacy of this compound for central nervous system (CNS) targets is fundamentally limited by its poor penetration of the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[3] This guide will explore the molecular characteristics of this compound that contribute to its limited BBB permeability and detail the cutting-edge methodologies being employed to shuttle this promising therapeutic agent into the brain.

Physicochemical and Pharmacological Properties of this compound

This compound's structure, a modification of the endogenous opioid peptide Leu-enkephalin, was designed to enhance its stability and peripheral activity.[4] The inclusion of a D-alanine residue at the second position confers resistance to enzymatic degradation, while the C-terminal arginine was intended to promote peripheral effects and hinder BBB penetration.[4]

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C35H51N9O8 | [5][6] |

| Molar Mass | 725.83 g/mol | [5] |

| Amino Acid Sequence | Tyr-D-Ala-Gly-Phe-Leu-Arg | [4] |

| Synonyms | D-Ala2-Leu5-Arg6-enkephalin | [4] |

| Storage Condition | -15°C | [5] |

Opioid Receptor Binding Affinity

This compound primarily acts as a delta-opioid receptor agonist, with some affinity for mu-opioid receptors. The binding affinities, expressed as IC50 (half-maximal inhibitory concentration) and KB (equilibrium dissociation constant), are crucial for understanding its pharmacological profile.

| Receptor Subtype | Ligand | IC50 (nM) | KB (nM) | Reference |

| δ-opioid | This compound | - | 5.0 | [7][8] |

| μ-opioid | This compound | 3800 ± 420 | 3.0 | [8][9] |

| δ-opioid | [Met5]-dalargin | - | 5.5 | [8] |

| μ-opioid | Dalarginamide | - | - | [8] |

| μ-opioid | N-Me-[L-Phe4]-dalarginamide | - | 2.6 | [7][8] |

The Blood-Brain Barrier Challenge

The BBB's restrictive nature is a major impediment for the delivery of many neurotherapeutics, including peptides like this compound.[10] The physicochemical properties of this compound, particularly its hydrophilicity and molecular size, contribute to its low passive diffusion across the BBB.

Strategies for Enhancing this compound's BBB Penetration

Significant research efforts have focused on developing strategies to transport this compound across the BBB. The two most promising approaches involve the use of nanoparticle-based carriers and peptide vectors.

Nanoparticle-Based Drug Delivery Systems

Encapsulating or attaching this compound to nanoparticles has emerged as a viable strategy to facilitate its transport into the brain.[11][12] Poly(butylcyanoacrylate) (PBCA) nanoparticles, often coated with surfactants like polysorbate 80, have shown particular promise.[3] This coating is believed to mimic low-density lipoprotein (LDL), allowing the nanoparticles to be transported across the BBB via receptor-mediated endocytosis.[13]

The effectiveness of nanoparticle-based delivery has been demonstrated through in vivo studies measuring the analgesic effects of intravenously administered this compound-loaded nanoparticles.

| Formulation | Dose (mg/kg) | Analgesic Effect (% MPE) | Test | Reference |

| This compound Solution | 10 | No significant effect | Hot-plate | [3] |

| This compound-loaded PBCA Nanoparticles (uncoated) | - | No significant effect | Hot-plate | [3] |

| This compound-loaded PBCA Nanoparticles (Polysorbate 80 coated) | 5.0 | Significant analgesic effect | Hot-plate | [3] |

| This compound-loaded PBCA Nanoparticles (Polysorbate 80 coated) | 7.5 | Significant analgesic effect | Hot-plate | [3] |

Peptide Vector-Mediated Delivery

Another innovative approach involves the conjugation of this compound to cell-penetrating peptides, also known as peptide vectors.[9] These vectors, such as SynB1 and SynB3, can traverse the BBB through adsorptive-mediated endocytosis and carry their cargo into the brain.[9][10]

In situ brain perfusion studies have provided quantitative data on the enhanced brain uptake of this compound when conjugated to peptide vectors.

| Compound | Brain Distribution Volume (Vd) (µL/g) | Reference |

| [14C]this compound | ~20 | [9] |

| [14C]this compound-SS-SynB1 | ~60 | [9] |

| [14C]this compound-SS-SynB3 | ~45 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation of this compound-Loaded PBCA Nanoparticles

This protocol is adapted from the anionic polymerization method.

-

Preparation of Aqueous Phase: Dissolve a suitable stabilizer (e.g., dextran 70) in 0.01 N HCl.

-

Addition of this compound: Dissolve this compound in the aqueous phase.

-

Polymerization: Add butyl-2-cyanoacrylate to the aqueous solution while stirring. The polymerization will occur spontaneously.

-

Neutralization and Coating: After a defined period (e.g., 3 hours), neutralize the suspension with NaOH. For coated nanoparticles, add a solution of polysorbate 80 and continue stirring.

-

Purification: Nanoparticles can be purified by centrifugation or dialysis to remove unreacted monomer and excess surfactant.

-

Lyophilization: For long-term storage, the nanoparticle suspension can be lyophilized, often with a cryoprotectant.

In Situ Brain Perfusion in Mice

This technique allows for the precise measurement of drug transport across the BBB.

-

Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Surgical Preparation: Expose the common carotid artery and ligate the external carotid artery.

-

Catheterization: Insert a catheter into the common carotid artery, pointing towards the brain.

-

Perfusion: Perfuse a physiological buffer (e.g., Krebs-Ringer) containing the radiolabeled compound of interest (e.g., [14C]this compound) at a constant flow rate.

-

Termination and Sample Collection: After a defined perfusion time (e.g., 2 minutes), decapitate the mouse and collect the brain.

-

Analysis: Homogenize the brain tissue and measure the radioactivity to determine the volume of distribution (Vd).

Hot-Plate Test for Analgesia

This behavioral test assesses the analgesic effects of compounds in rodents.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Acclimation: Place the mouse on the hot plate within a restraining cylinder and allow it to acclimate for a short period.

-

Measurement of Latency: Record the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the test compound (e.g., this compound formulation) via the desired route (e.g., intravenous).

-

Post-treatment Measurement: Measure the response latency at various time points after drug administration.

-

Calculation of %MPE: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

This compound's Delta-Opioid Receptor Signaling Pathway

This compound, upon binding to the delta-opioid receptor (a G-protein coupled receptor), initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.

Caption: Simplified signaling cascade following this compound binding to the delta-opioid receptor.

Experimental Workflow for Assessing Nanoparticle-Mediated this compound Delivery

This workflow outlines the key steps in evaluating the in vivo efficacy of this compound-loaded nanoparticles.

Caption: Workflow for evaluating nanoparticle-mediated this compound delivery.

Conclusion and Future Directions

The limited blood-brain barrier penetration of this compound presents a significant hurdle to its development as a centrally acting therapeutic. However, the innovative strategies of nanoparticle-based and peptide vector-mediated delivery have demonstrated considerable success in overcoming this challenge. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers seeking to advance the development of this compound and other neurotherapeutics with limited BBB permeability. Future research should focus on optimizing these delivery systems to enhance their efficiency and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications. Further exploration of the downstream signaling pathways of this compound in different neuronal populations will also be crucial for a more complete understanding of its therapeutic potential and potential side effects.

References

- 1. jpt.com [jpt.com]

- 2. Protocol to visualize the distribution of exogenously administered small molecules in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Hot plate test - Wikipedia [en.wikipedia.org]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. researchgate.net [researchgate.net]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs | Asian Pacific Journal of Cancer Biology [waocp.com]

- 11. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Synthesis of Dalargin: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dalargin (Tyr-D-Ala-Gly-Phe-Leu-Arg) is a synthetic hexapeptide analog of the endogenous opioid peptide Leu-enkephalin. Developed in the Soviet Union in the 1980s, it represents a significant early effort in the rational design of peptide-based therapeutics. By strategically modifying the native enkephalin structure—substituting the glycine at position 2 with a D-alanine to confer resistance to enzymatic degradation and adding an arginine residue at the C-terminus to limit blood-brain barrier penetration—researchers created a peripherally acting opioid with potent cytoprotective and anti-ulcer properties. This guide provides a detailed technical overview of the discovery, initial synthesis, and mechanism of action of this compound, including experimental protocols and a summary of its initial characterization.

Introduction: The Rationale Behind this compound's Design

The discovery of endogenous opioid peptides, methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) and leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), in 1975 sparked immense interest in their therapeutic potential. However, their rapid degradation in vivo limited their clinical utility. This led to a wave of research focused on creating more stable and selective analogs.

This compound emerged from this research landscape, with its design predicated on two key modifications to the Leu-enkephalin sequence. The first was the replacement of the glycine residue at the second position with a D-alanine. This substitution was a known strategy to increase the peptide's resistance to degradation by aminopeptidases. The second, and perhaps more innovative, modification was the addition of a highly polar arginine residue to the C-terminus. This was intended to create a more peripheral effect and hinder the peptide's penetration of the blood-brain barrier, thereby minimizing central nervous system side effects.[1]

The initial development and testing of this compound were conducted in the 1980s at the laboratory of peptide synthesis of the All-Russian Scientific Center of the USSR Academy of Medical Sciences, under the guidance of M.I. Titov.[1]

Initial Synthesis of this compound

The initial synthesis of this compound was accomplished using solid-phase peptide synthesis (SPPS) employing a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Synthesis Strategy

The synthesis of this compound was carried out on a solid support, likely a Merrifield resin (chloromethylated polystyrene). The general workflow for the Boc/Bzl solid-phase synthesis of a peptide like this compound would have followed these key steps:

-

Attachment of the C-terminal amino acid to the resin: The first amino acid, Arginine, protected at its α-amino group with a Boc group and its side chain with a Tosyl (Tos) group, would be esterified to the resin.

-

Deprotection: The Boc group of the resin-bound amino acid would be removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting ammonium salt would be neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step.

-

Coupling: The next Nα-Boc protected amino acid would be activated, likely with a carbodiimide such as dicyclohexylcarbodiimide (DCC), and coupled to the free amine of the resin-bound peptide.

-

Repetition: The deprotection, neutralization, and coupling steps would be repeated for each subsequent amino acid in the sequence (Leu, Phe, Gly, D-Ala, Tyr). The side chain of Tyrosine was protected with a 2,6-dichlorobenzyl (2,6-Cl2-Bzl) group.

-

Cleavage and final deprotection: Once the full peptide chain was assembled, it would be cleaved from the resin, and all side-chain protecting groups would be removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole.

-

Purification and Characterization: The crude peptide would then be purified, likely by preparative reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity confirmed by amino acid analysis and analytical RP-HPLC.

Experimental Protocol for Initial Synthesis (Reconstructed)

While the original 1985 publication by Titov et al. is not widely available, based on common practices of the time and information from subsequent publications referencing this work, a likely protocol for the initial synthesis is outlined below.

Table 1: Reagents and Protecting Groups for the Initial Synthesis of this compound

| Amino Acid | Nα-Protecting Group | Side-Chain Protecting Group |

| Tyr | Boc | 2,6-dichlorobenzyl (2,6-Cl2-Bzl) |

| D-Ala | Boc | - |

| Gly | Boc | - |

| Phe | Boc | - |

| Leu | Boc | - |

| Arg | Boc | Tosyl (Tos) |

Synthesis Steps:

-

Resin Preparation: Merrifield resin (1% divinylbenzene-styrene copolymer) would be swollen in dichloromethane (DCM).

-

Attachment of the First Amino Acid (Arg): Boc-Arg(Tos)-OH would be attached to the resin via its cesium salt to minimize racemization.

-

Peptide Chain Elongation (Iterative Cycles):

-

Deprotection: The resin-bound peptide would be treated with 50% TFA in DCM for approximately 30 minutes to remove the Boc group.

-

Washing: The resin would be washed with DCM and isopropanol.

-

Neutralization: The peptide-resin would be neutralized with 10% DIEA in DCM.

-

Washing: The resin would be washed with DCM.

-

Coupling: The next Boc-protected amino acid (3 equivalents) would be pre-activated with DCC (3 equivalents) in DCM and added to the resin. The coupling reaction would be monitored for completion (e.g., using the Kaiser test).

-

-

Cleavage and Deprotection: The final peptide-resin would be dried and treated with anhydrous HF in the presence of anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: The crude peptide would be precipitated with ether, dissolved in an aqueous buffer, and purified by preparative RP-HPLC.

-

Characterization: The purified this compound would be characterized by analytical RP-HPLC to assess purity and by amino acid analysis to confirm the correct amino acid composition.

Quantitative Data

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with delta-opioid receptors (δ-OR), which are G-protein coupled receptors (GPCRs). Unlike its parent molecule, Leu-enkephalin, which has a mixed affinity for mu- and delta-opioid receptors, this compound shows a preference for the delta-opioid receptor.

Delta-Opioid Receptor Signaling

Upon binding of this compound to the delta-opioid receptor, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein of the Gi/o family. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both subunits then modulate the activity of downstream effector proteins.

The primary and most well-characterized downstream effect of this compound's activation of the Gi/o pathway is the inhibition of adenylyl cyclase . This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous cellular proteins.

While the inhibition of adenylyl cyclase is the principal signaling pathway, activation of delta-opioid receptors can also lead to the modulation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway , specifically the extracellular signal-regulated kinase (ERK). The activation of the MAPK/ERK pathway can influence cellular processes such as proliferation and survival.

Experimental Characterization: The Guinea Pig Ileum Assay

A classic and essential bioassay for characterizing the activity of opioid peptides is the isolated guinea pig ileum preparation. This assay is based on the principle that opioids inhibit the electrically stimulated contractions of the longitudinal muscle of the ileum by presynaptically inhibiting the release of acetylcholine from the myenteric plexus.

Experimental Workflow

The following workflow outlines the key steps in performing a guinea pig ileum assay to determine the potency of an opioid agonist like this compound.

Data Presentation

The results from the guinea pig ileum assay are typically presented as a concentration-response curve, plotting the percentage inhibition of the electrically evoked contraction against the logarithm of the agonist concentration. From this curve, the IC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) can be determined. This value is a key measure of the opioid's potency.

Table 2: Representative Data from Opioid Agonist Characterization

| Compound | Guinea Pig Ileum IC50 (nM) | Mouse Vas Deferens IC50 (nM) | Receptor Selectivity |

| Leu-enkephalin | Variable (high) | Variable (low) | μ/δ |

| This compound | Potent | Less Potent | δ > μ |

| Morphine | Potent | Less Potent | μ |

Conclusion

The discovery and synthesis of this compound represent a landmark in the field of peptide drug design. Through targeted modifications of the endogenous Leu-enkephalin sequence, researchers were able to create a potent, peripherally acting opioid with a desirable therapeutic profile for cytoprotection, particularly in the gastrointestinal tract. The initial synthesis, accomplished through solid-phase peptide synthesis, and its characterization using classic pharmacological assays like the guinea pig ileum preparation, laid the groundwork for its eventual clinical use in some countries. The story of this compound serves as a compelling case study in the power of medicinal chemistry to enhance the therapeutic properties of natural peptides.

References

Technical Dossier: The Hexapeptide Tyr-D-Ala-Gly-Phe-Leu-Arg

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Structural and Physicochemical Characterization of the synthetic hexapeptide Tyr-D-Ala-Gly-Phe-Leu-Arg.

This document provides a detailed overview of the chemical structure and constituent components of the hexapeptide sequence Tyrosyl-D-Alanyl-Glycyl-Phenylalanyl-Leucyl-Arginine.

Structural Formula

The fundamental structure of this peptide is defined by the linear sequence of six amino acid residues linked by peptide bonds. A peptide bond is a covalent chemical bond formed when the carboxylic acid group of one amino acid reacts with the amino group of another, releasing a molecule of water in a dehydration synthesis reaction.[1][2][3][4] By convention, the sequence is written starting with the N-terminus (the amino acid with the free amino group, Tyrosine) and ending with the C-terminus (the amino acid with the free carboxyl group, Arginine).[2]

The complete structural formula for Tyr-D-Ala-Gly-Phe-Leu-Arg is presented below:

Key Structural Features:

-

N-Terminus: Tyrosine (Tyr)

-

C-Terminus: Arginine (Arg)

-

Stereochemistry: The alanine residue is in the D-configuration (D-Ala), which is a non-proteinogenic stereoisomer. Most amino acids in natural proteins are in the L-configuration.[5][6] This D-amino acid can significantly influence the peptide's secondary structure and its resistance to enzymatic degradation by proteases.

-

Peptide Bonds: Five peptide bonds link the six amino acid residues. These bonds are planar and relatively rigid due to resonance stabilization.[3][7]

Constituent Amino Acid Properties

The overall physicochemical properties of the peptide are a composite of the properties of its constituent amino acid side chains. The table below summarizes key quantitative and qualitative data for each residue in the sequence.

| Residue | Abbreviation | Structure of Side Chain (R-group) | Molecular Formula | Molecular Weight ( g/mol ) | Side Chain Classification |

| Tyrosine | Tyr, Y | -CH₂-(C₆H₄)-OH | C₉H₁₁NO₃ | 181.19 | Polar, Aromatic[][9] |

| D-Alanine | D-Ala, D-A | -CH₃ | C₃H₇NO₂ | 89.09 | Nonpolar, Aliphatic[5][10][11] |

| Glycine | Gly, G | -H | C₂H₅NO₂ | 75.07 | Nonpolar, Aliphatic[12][][14] |

| Phenylalanine | Phe, F | -CH₂-(C₆H₅) | C₉H₁₁NO₂ | 165.19 | Nonpolar, Aromatic[][16] |

| Leucine | Leu, L | -CH₂-CH-(CH₃)₂ | C₆H₁₃NO₂ | 131.17 | Nonpolar, Aliphatic[17][][19] |

| Arginine | Arg, R | -(CH₂)₃-NH-C(NH)NH₂ | C₆H₁₄N₄O₂ | 174.20 | Polar, Positively Charged (Basic)[][21][22] |

Experimental Protocols and Characterization

While this document does not cite specific experiments performed on this molecule, standard protocols for the synthesis and characterization of such a peptide are well-established.

-

Synthesis: The peptide would typically be synthesized using Solid-Phase Peptide Synthesis (SPPS). This method involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

-

Purification: Following cleavage from the resin, the crude peptide is purified, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Characterization & Verification: The identity and purity of the final product are confirmed using analytical techniques. Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) is used to verify the molecular weight of the peptide. The exact sequence can be confirmed using tandem mass spectrometry (MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure and determine its three-dimensional conformation in solution.

The workflow for a typical peptide synthesis and characterization process is illustrated in the diagram below.

Logical Structure of the Peptide Sequence

The linear arrangement of amino acids dictates the primary structure of the peptide. This sequence is the fundamental blueprint from which all higher-order structures and, consequently, biological functions are derived.

References

- 1. Peptide bond - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. microbenotes.com [microbenotes.com]

- 4. What are the steps in peptide bond formation? | AAT Bioquest [aatbio.com]

- 5. Alanine - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Khan Academy [khanacademy.org]

- 9. Tyrosine - Wikipedia [en.wikipedia.org]

- 10. D-Alanine [webbook.nist.gov]

- 11. D-Alanine [webbook.nist.gov]

- 12. byjus.com [byjus.com]

- 14. Glycine: Structure, Properties, Uses & Formula | AESL [aakash.ac.in]

- 16. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Leucine: Structure, Functions & Key Roles in Chemistry [vedantu.com]

- 19. Amino Acids - Leucine [biology.arizona.edu]

- 21. researchgate.net [researchgate.net]

- 22. Arginine - Wikipedia [en.wikipedia.org]

Dalargin's Affinity for Mu- and Delta-Opioid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalargin, a synthetic hexapeptide analog of Leu-enkephalin (Tyr-D-Ala-Gly-Phe-Leu-Arg), has been a subject of interest in pharmacological research due to its unique biological activities, including cytoprotective and anti-ulcer effects. A critical aspect of its pharmacological profile is its interaction with opioid receptors, specifically the mu (µ) and delta (δ) subtypes. This technical guide provides a comprehensive overview of this compound's binding affinity for these receptors, details the experimental methodologies used for its characterization, and elucidates the associated signaling pathways.

Quantitative Analysis of Receptor Affinity

The binding affinity of this compound for mu- and delta-opioid receptors has been primarily characterized through functional bioassays rather than direct radioligand binding studies in the available literature. These assays provide valuable insights into the potency and selectivity of the compound.

| Compound | Assay System | Receptor Type | Parameter | Value (nM) | Reference |

| This compound | Guinea Pig Myenteric Plexus | Mu (µ) | K_B_ (Naloxone) | 3.0 | [1] |

| This compound | Guinea Pig Ileum | Mu (µ) / Kappa (κ) | IC_50_ | Higher potency | [2] |

| This compound | Mouse Vas Deferens | Delta (δ) | IC_50_ | Lower potency | [2] |

Note: A lower K_B_ or IC_50_ value indicates a higher affinity or potency. The data suggests that this compound exhibits a degree of selectivity for the mu-opioid receptor in functional assays.[1][2] However, some reports also describe it as a potent delta-opioid receptor agonist, highlighting the need for further clarification with direct binding assays.[3]

Experimental Protocols

The characterization of this compound's interaction with opioid receptors has relied on established ex vivo tissue preparations that are enriched in specific opioid receptor subtypes.

Mu-Opioid Receptor Activity Assessment: Guinea Pig Ileum/Myenteric Plexus Preparation

This bioassay is a classical method for evaluating the activity of compounds at mu-opioid receptors.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated, and the longitudinal muscle with the myenteric plexus attached is prepared. This preparation is suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O_2_ and 5% CO_2_.

-

Stimulation: The preparation is subjected to electrical field stimulation, which causes contractions by releasing acetylcholine from cholinergic neurons.

-

Drug Application: Increasing concentrations of this compound are added to the organ bath.

-

Measurement: The inhibitory effect of this compound on the electrically induced contractions is measured. Opioid agonists acting on mu-receptors inhibit the release of acetylcholine, thus reducing the contractile response.

-